

Xenopus Orexin B: A Potent and Selective OX2R Agonist for Research Applications

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Compound of Interest

Compound Name: *Xenopus orexin B*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin-A and Orexin-B are neuropeptides crucial for regulating sleep-wake cycles, appetite, and other physiological processes. They exert their effects through two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R. For researchers seeking to specifically investigate the physiological roles of OX2R, highly selective agonists are invaluable tools. *Xenopus laevis* orexin B has emerged as a significant research tool due to its potent and selective agonism at the human orexin 2 receptor (OX2R). Studies have shown that **Xenopus orexin B** exhibits a several-fold higher affinity for human OX2R compared to human orexins, making it a valuable pharmacological tool for dissecting the specific functions of this receptor subtype.^[1]

These application notes provide a comprehensive overview of the use of **Xenopus orexin B** as a selective OX2R agonist in research, including its pharmacological properties, key experimental protocols, and the underlying signaling pathways.

Data Presentation: Pharmacological Profile

The selectivity of orexin peptides is a critical factor in experimental design. The following tables summarize the binding affinities and functional potencies of human orexin-A, human orexin-B,

and a modified selective OX2R agonist, [Ala11, D-Leu15]-orexin-B, at human OX1R and OX2R. While specific EC50 values for **Xenopus orexin B** were not found in the primary literature, it is reported to have a several-fold higher affinity for OX2R than human orexins.[1] The data for the other orexins provides a comparative context for the expected potency and selectivity of **Xenopus orexin B**.

Table 1: Binding Affinity (IC50, nM) of Orexin Peptides at Human Orexin Receptors

Peptide	OX1R (IC50, nM)	OX2R (IC50, nM)	Selectivity (OX1R/OX2R)
Human Orexin-A	20	38	~0.5
Human Orexin-B	420	36	~11.7

Data derived from competitive binding assays.[2]

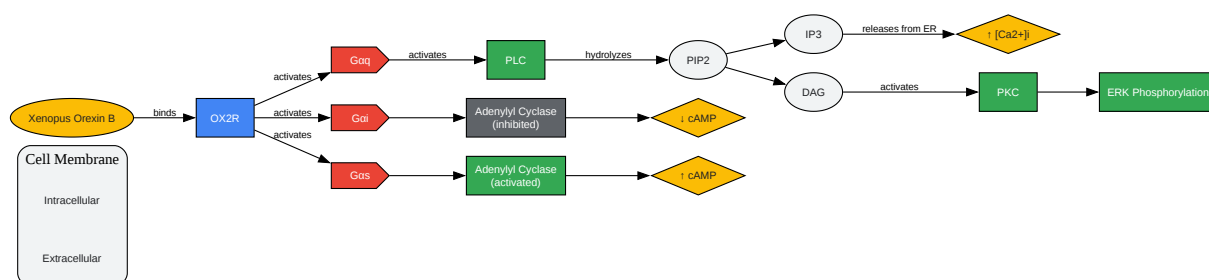
Table 2: Functional Potency (EC50, nM) of Orexin Peptides in a Calcium Mobilization Assay

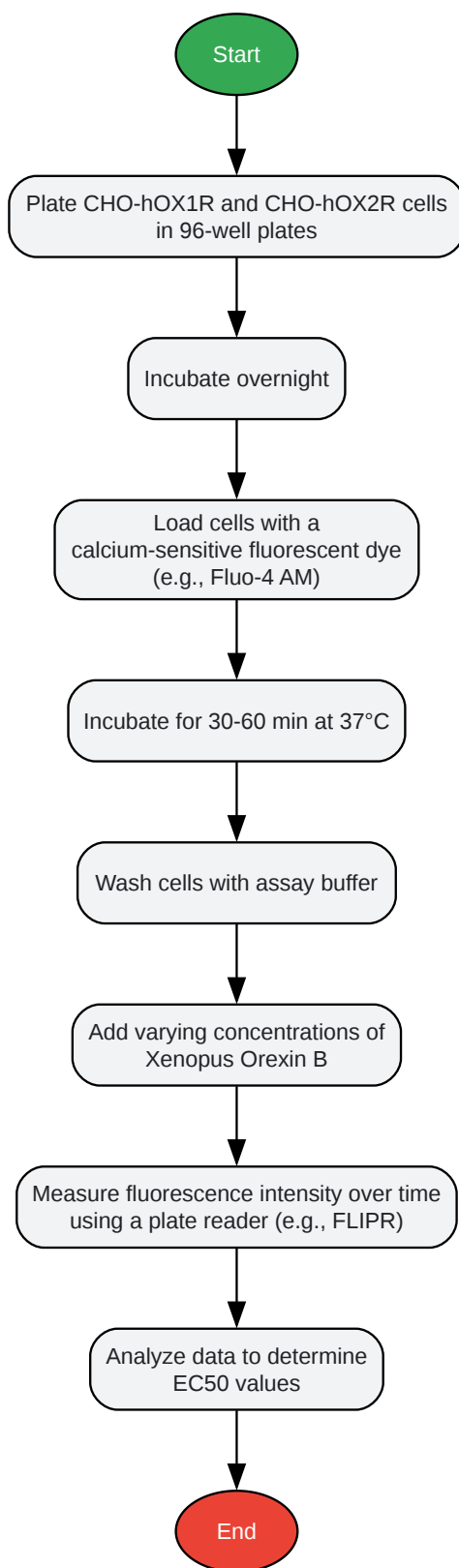
Peptide	OX1R (EC50, nM)	OX2R (EC50, nM)	Selectivity (OX1R/OX2R)
Human Orexin-A	0.50	0.20	2.5
[Ala11, D-Leu15]-Orexin-B	58	0.055	~1055

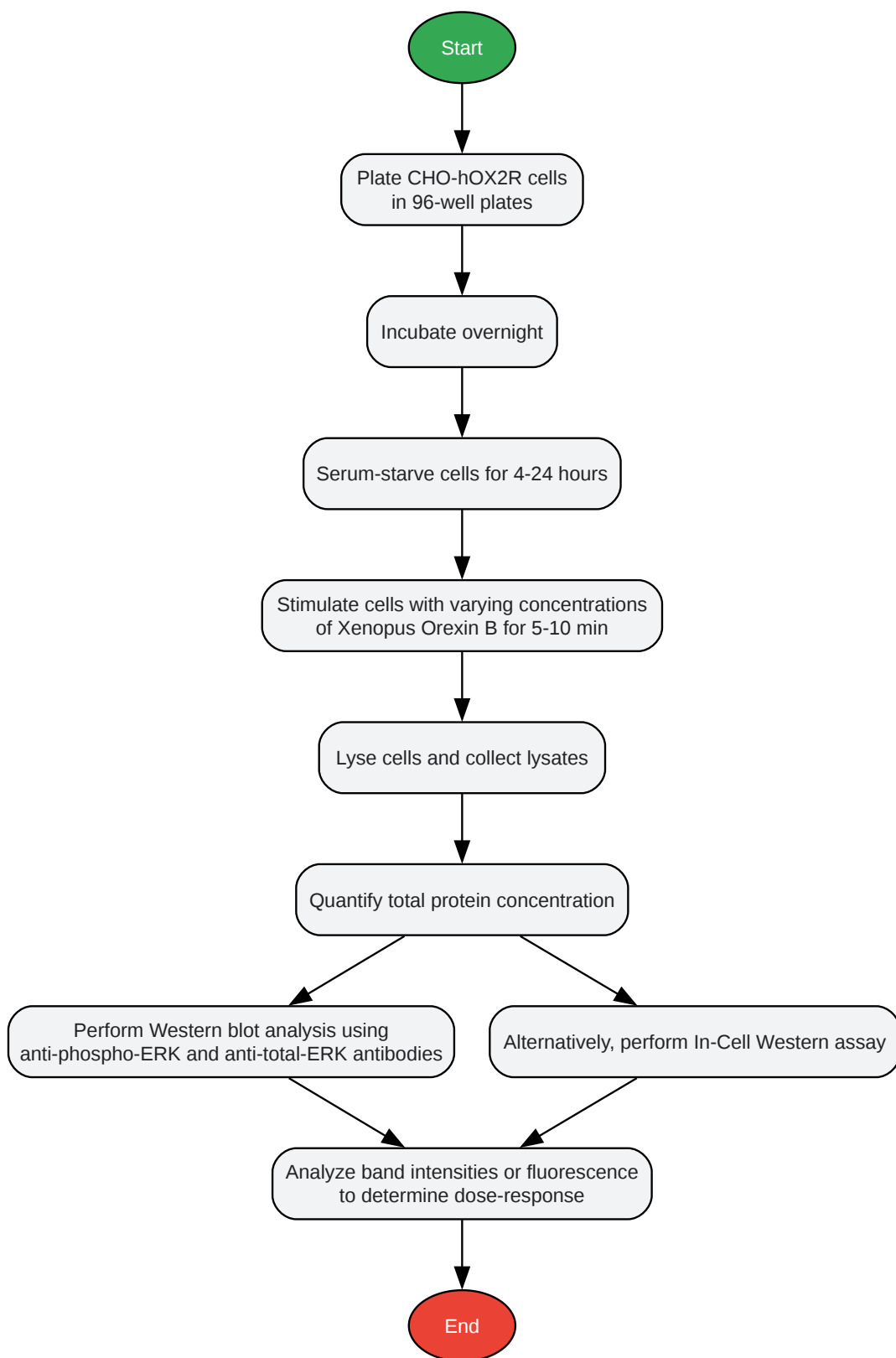
Data from intracellular Ca2+ transient assays in CHO cells stably expressing human OX1R or OX2R.[3]

Signaling Pathways

Activation of OX2R by an agonist like **Xenopus orexin B** initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various downstream effector pathways.







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Phone: (601) 213-4426

Email: info@benchchem.com